molecular formula C8H10O3S B177530 Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate CAS No. 2158-82-9

Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate

Cat. No. B177530
M. Wt: 186.23 g/mol
InChI Key: ZQPCKKGNETVBMN-UHFFFAOYSA-N
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Patent
US08969363B2

Procedure details

To a stirred solution of ethyl 4-hydroxy-2-methylthiophene-3-carboxylate (F-3) (20.0 g, 0.11 mol, 1.0 eq) in DMF (150 mL) at −20° C. under argon, phosphoryl chloride (49.4 g, 0.32 mol, 3.0 eq) is added dropwise while keeping the reaction temperature below 10° C. The resulting mixture is stirred at RT for 30 min and then at 80° C. for 1 h. The reaction mixture is cooled to RT and poured into ice-water (800 mL). The resulting mixture is neutralized with NaOAc to adjust the pH to 7-8. The precipitate is collected by filtration, rinsed with H2O (150 mL), and dried in vacuo. The product is purified by flash column chromatography on silica gel (5% ethyl acetate-petroether) to afford the product, ethyl 4-chloro-5-formyl-2-methylthiophene-3-carboxylate (F-4).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
49.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
800 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1[C:3]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:4]([CH3:7])[S:5][CH:6]=1.P(Cl)(Cl)([Cl:15])=O.C[C:19]([O-:21])=O.[Na+]>CN(C=O)C>[Cl:15][C:2]1[C:3]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:4]([CH3:7])[S:5][C:6]=1[CH:19]=[O:21] |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
OC=1C(=C(SC1)C)C(=O)OCC
Name
Quantity
49.4 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ice water
Quantity
800 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at RT for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction temperature below 10° C
WAIT
Type
WAIT
Details
at 80° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to RT
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration
WASH
Type
WASH
Details
rinsed with H2O (150 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
The product is purified by flash column chromatography on silica gel (5% ethyl acetate-petroether)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C(=C(SC1C=O)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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